molecular formula C19H19NOS B6582031 2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide CAS No. 1208748-08-6

2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide

Cat. No.: B6582031
CAS No.: 1208748-08-6
M. Wt: 309.4 g/mol
InChI Key: ZHWDILUTVGVXSR-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide is an organic compound that features a naphthalene ring and a thiophene ring connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide typically involves the reaction of naphthalene derivatives with thiophene derivatives under specific conditions. One common method is the acylation of naphthalene with an appropriate acyl chloride, followed by the introduction of the thiophene moiety through a substitution reaction. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the acetamide linkage or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could produce various substituted naphthalene or thiophene compounds.

Scientific Research Applications

2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)thiophene: Shares the naphthalene and thiophene rings but lacks the acetamide linkage.

    Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol, which have different functional groups attached to the naphthalene ring.

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and 2-bromothiophene, which have various substituents on the thiophene ring.

Uniqueness

2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide is unique due to its combination of naphthalene and thiophene rings connected through an acetamide linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-naphthalen-1-yl-N-(1-thiophen-2-ylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-14(12-17-9-5-11-22-17)20-19(21)13-16-8-4-7-15-6-2-3-10-18(15)16/h2-11,14H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWDILUTVGVXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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